

synthesis of bumetanide from 4-chloro-3-nitro-5-sulfamoylbenzoic acid protocol

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Compound of Interest

Compound Name: 4-chloro-3-nitro-5-sulfamoylbenzoic acid

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Synthesis of Bumetanide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Bumetanide, a potent loop diuretic, starting from **4-chloro-3-nitro-5-sulfamoylbenzoic acid**. The synthesis is a three-step process involving a nucleophilic aromatic substitution, a reduction of a nitro group, and a final alkylation step. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering comprehensive experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Introduction

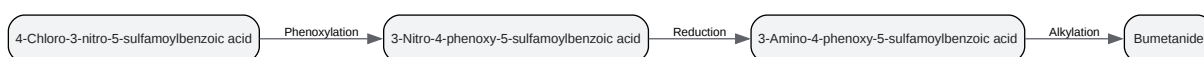
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a loop diuretic used in the treatment of edema associated with congestive heart failure, and liver and kidney disease. Its synthesis involves a sequence of chemical transformations to build the final molecular architecture. This application note details a reliable laboratory-scale synthesis route starting from **4-chloro-3-nitro-5-sulfamoylbenzoic acid**.

Overall Reaction Scheme

The synthesis of Bumetanide from **4-chloro-3-nitro-5-sulfamoylbenzoic acid** proceeds through the following key intermediates:

- 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
- 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

The overall transformation can be visualized as:



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Caption: Overall synthesis scheme for Bumetanide.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (Phenoxylation)

This step involves the nucleophilic aromatic substitution of the chlorine atom in the starting material with a phenoxy group.

Materials:

- **4-chloro-3-nitro-5-sulfamoylbenzoic acid** (140 g)
- Phenol (100 g)
- Sodium bicarbonate (170 g)
- Water (1000 ml)
- Ice

Procedure:

- A mixture of **4-chloro-3-nitro-5-sulfamoylbenzoic acid**, phenol, sodium bicarbonate, and water is heated to 85°C with stirring.[\[1\]](#)
- The reaction mixture is maintained at this temperature for 16 hours.[\[1\]](#)
- After 16 hours, the mixture is cooled to 4°C.
- The precipitated sodium salt of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is collected by filtration.
- The collected solid is washed with ice water.[\[1\]](#)
- The product is then recrystallized from aqueous ethanol and dried. The melting point of the purified product is 255-256°C.[\[1\]](#)

Step 2: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (Reduction)

The nitro group of the intermediate is reduced to an amine in this step.

Materials:

- 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol)
- 10% Palladium on carbon (0.5 g)
- Ethanol (100 ml)
- Hydrogen gas

Procedure:

- A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid and 10% palladium on carbon in ethanol is prepared in a Parr hydrogenator.[\[2\]](#)
- The mixture is shaken under a hydrogen pressure of 40 psi for 1.5 hours.[\[2\]](#)

- After the reaction is complete, the catalyst is removed by filtration.[2]
- The filtrate is concentrated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[2]

Step 3: Synthesis of Bumetanide (Alkylation)

The final step is the alkylation of the amino group with a butyl group. Several Lewis acids can be used to catalyze this reaction.

Materials:

- 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (0.1 mol)
- n-Butanol (500 ml)
- Lewis Acid Catalyst (e.g., Ferric chloride, Boron trifluoride etherate, Stannic chloride)
- 2M Sodium hydroxide solution
- Ethanol
- Concentrated hydrochloric acid
- Activated carbon

Procedure:

- To a reaction flask, add 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and 500 ml of n-butanol. Stir the mixture at room temperature.[3][4]
- Add the Lewis acid catalyst to the reaction mixture. The molar ratio of the benzoic acid derivative to the catalyst can range from 1:0.05 to 1:0.5.[3][4]
- The reaction is allowed to proceed for 2-10 hours.[3]
- After the reaction is complete, most of the n-butanol is removed by distillation.
- To the residue, add 200 ml of 2M sodium hydroxide solution and 100 ml of ethanol, and heat to reflux for 30 minutes.[3][4]

- Cool the solution and adjust the pH to 8-8.2 with concentrated hydrochloric acid.
- The precipitated sodium salt is collected by filtration.
- The filter cake is dissolved in hot water, and a small amount of activated carbon is added for decolorization.
- The solution is hot filtered, and upon cooling, the sodium salt of bumetanide precipitates.
- The sodium salt is collected by filtration and redissolved in 300 ml of hot water.
- The solution is acidified to a pH of 2-3 with concentrated hydrochloric acid.
- The mixture is cooled, and the precipitated Bumetanide is collected by filtration, washed with water, and dried.^{[3][4]}

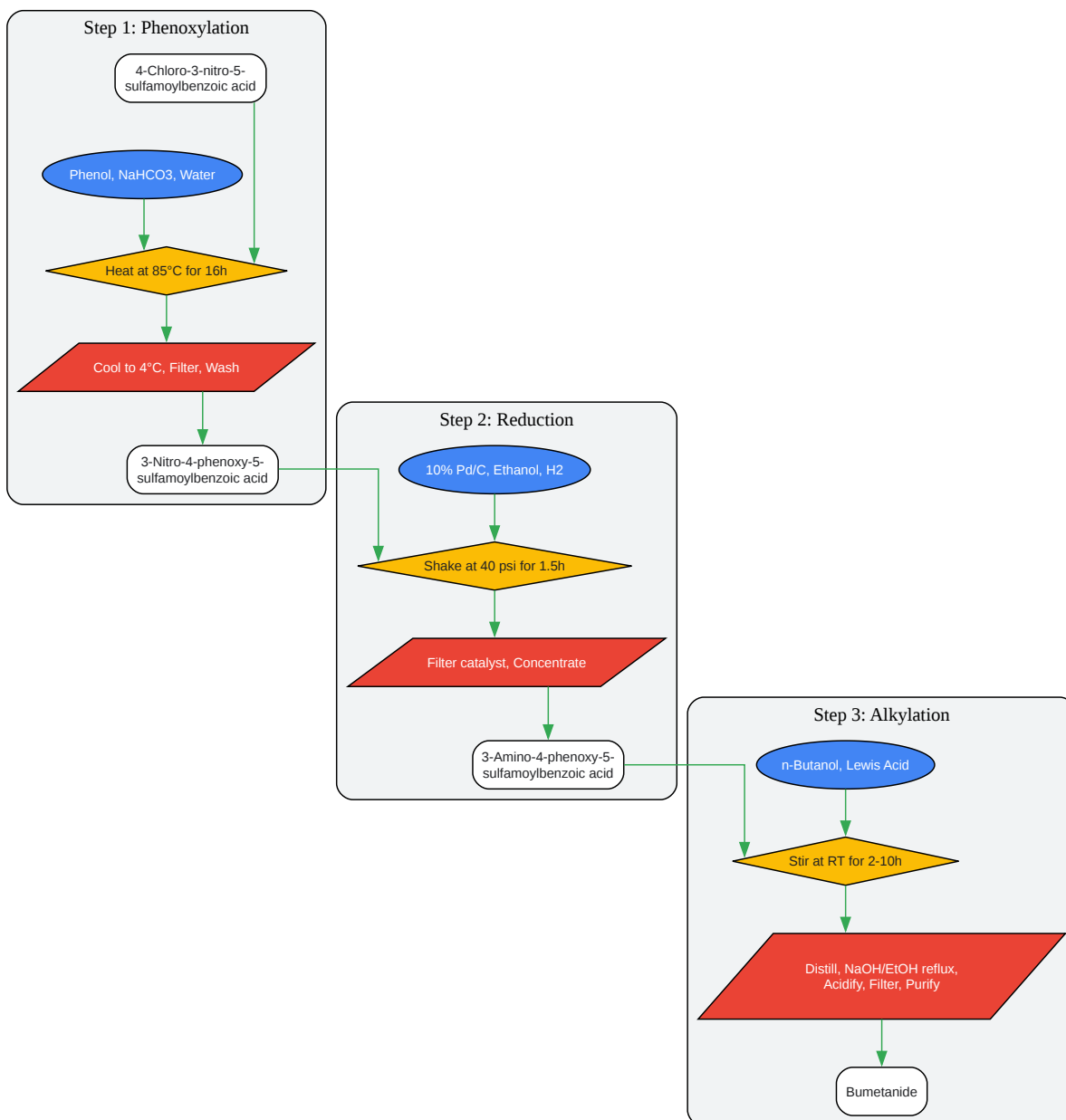
Quantitative Data

The following table summarizes the yield and purity data for the final step of Bumetanide synthesis using different Lewis acid catalysts, starting from 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

Catalyst (molar ratio to reactant)	Reaction Time (hours)	Yield (%)	Purity (%)	Reference
Ferric chloride (1:0.1)	6	64.5	99.6	[3]
Boron trifluoride etherate (1:0.1)	6	76.8	99.5	[3]
Stannic chloride (1:0.1)	6	86.2	99.4	[3]
Ferric chloride (1:0.05) + Boron trifluoride etherate (1:0.05)	6	95.8	99.4	[4]
Ferric chloride (1:0.08) + Boron trifluoride etherate (1:0.04)	4	94.6	99.5	[4]

Synthesis Workflow Diagram

The following diagram illustrates the detailed workflow for the synthesis of Bumetanide.



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